
3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid is a chemical compound that belongs to the class of nitrofurans, which are known for their broad-spectrum antibacterial properties. This compound features a furan ring substituted with a nitro group and a carboxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-nitrofuran-2-yl)-2-oxopropanoic acid typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde. This intermediate can then be further oxidized to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar nitration and oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furans.
Aplicaciones Científicas De Investigación
3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antibacterial properties against Gram-positive and Gram-negative bacteria.
Medicine: Explored for potential use in developing new antibiotics and antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-nitrofuran-2-yl)-2-oxopropanoic acid involves the inhibition of bacterial enzymes. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components. This compound targets enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate, affecting key metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofurazone: A topical antibacterial agent.
Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.
Uniqueness
3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit broad-spectrum antibacterial activity. Its versatility in synthetic applications and potential in pharmaceutical research make it a valuable compound in the field of medicinal chemistry .
Propiedades
Fórmula molecular |
C7H5NO6 |
|---|---|
Peso molecular |
199.12 g/mol |
Nombre IUPAC |
3-(5-nitrofuran-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C7H5NO6/c9-5(7(10)11)3-4-1-2-6(14-4)8(12)13/h1-2H,3H2,(H,10,11) |
Clave InChI |
XNMQFFXCZZCEPN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



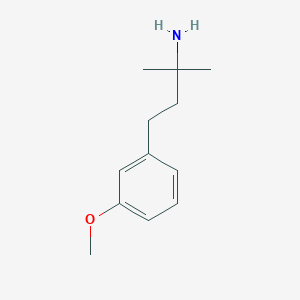
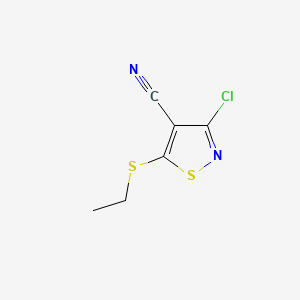
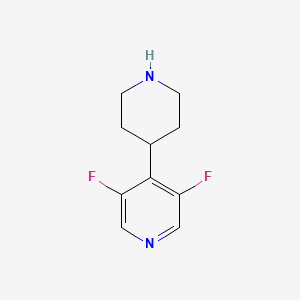
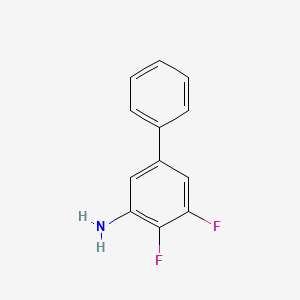

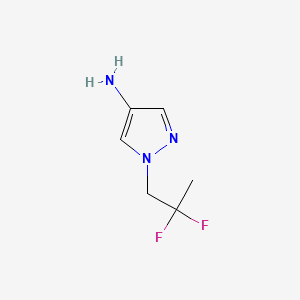
![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)
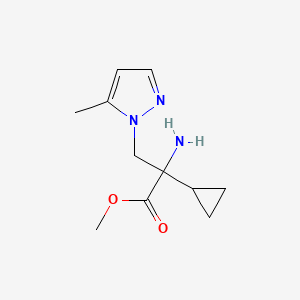
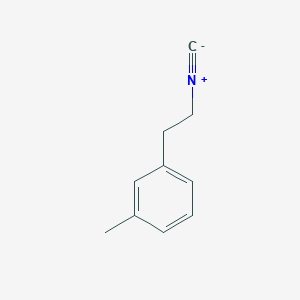
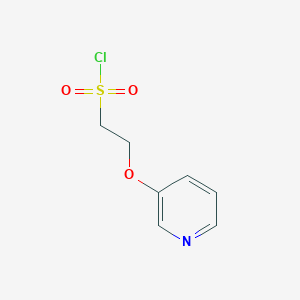
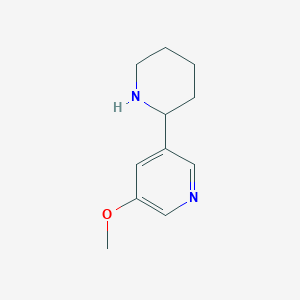
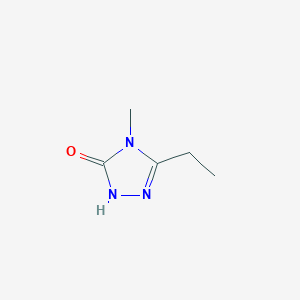
![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)
